N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
CAS No.:
Cat. No.: VC14773840
Molecular Formula: C16H16ClN5O2
Molecular Weight: 345.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16ClN5O2 |
|---|---|
| Molecular Weight | 345.78 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
| Standard InChI | InChI=1S/C16H16ClN5O2/c1-24-16-9-7-14-20-19-13(22(14)21-16)6-8-15(23)18-10-11-4-2-3-5-12(11)17/h2-5,7,9H,6,8,10H2,1H3,(H,18,23) |
| Standard InChI Key | OIXHFNJKVWEMLJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NN2C(=NN=C2CCC(=O)NCC3=CC=CC=C3Cl)C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct moieties:
-
2-Chlorobenzyl group: Aromatic ring substituted with chlorine at the ortho position, enhancing lipophilicity and influencing receptor binding.
-
6-Methoxy- triazolo[4,3-b]pyridazine: A bicyclic heteroaromatic system combining triazole and pyridazine rings, with a methoxy group at position 6 modulating electronic properties .
-
Propanamide linker: A three-carbon chain terminating in an amide group, facilitating hydrogen bonding and structural flexibility.
The molecular formula is C₁₆H₁₆ClN₅O₂, with a molecular weight of 345.78 g/mol .
Table 1: Key Physicochemical Properties
Spectral Characterization
Structural elucidation relies on techniques such as:
-
Nuclear Magnetic Resonance (NMR): Assignments for aromatic protons (δ 7.2–8.1 ppm), methoxy group (δ 3.9 ppm), and amide NH (δ 6.5–7.0 ppm) .
-
Mass Spectrometry (MS): Molecular ion peak at m/z 345.78 (M⁺) with fragments corresponding to triazolopyridazine (C₆H₄N₄O) and chlorobenzyl (C₇H₆Cl) moieties.
-
High-Performance Liquid Chromatography (HPLC): Purity >95% under reversed-phase conditions (C18 column, acetonitrile/water gradient) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step sequences to assemble the triazolopyridazine core and introduce substituents:
Step 1: Formation of Triazolopyridazine Ring
-
Starting Material: 3-Amino-6-methoxypyridazine undergoes cyclocondensation with formic acid or trimethylorthoformate to yield 6-methoxy- triazolo[4,3-b]pyridazine.
Step 2: Alkylation and Amidation
-
Propanamide Backbone Installation: The triazolopyridazine is alkylated with 3-bromopropanoyl chloride, followed by amide coupling with 2-chlorobenzylamine using carbodiimide reagents (e.g., EDC/HOBt) .
Step 3: Purification
-
Column Chromatography: Silica gel eluted with ethyl acetate/hexane (3:7) achieves >90% yield.
Reaction Optimization
-
Temperature Control: Alkylation proceeds optimally at 60–70°C; higher temperatures promote side reactions .
-
Catalyst Screening: Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in amidation steps.
Biological Activities and Mechanisms
Antimicrobial Efficacy
-
Bacterial Growth Inhibition: MIC of 8 µg/mL against Staphylococcus aureus (MRSA), surpassing ciprofloxacin in preliminary assays.
-
Fungal Targets: Moderate activity against Candida albicans (MIC = 32 µg/mL) .
Central Nervous System Effects
-
GABA-A Receptor Modulation: Structural analogs exhibit anxiolytic activity in rodent models, though direct evidence for this compound is pending.
Pharmacological Profiling
ADME Properties
-
Lipophilicity: Calculated logP = 2.8 (ChemAxon), indicating moderate blood-brain barrier permeability .
-
Metabolic Stability: In vitro microsomal assays show t₁/₂ > 60 min, suggesting resistance to CYP450-mediated oxidation.
Toxicity Screening
-
Acute Toxicity: LD₅₀ > 500 mg/kg in mice (oral administration) .
-
Genotoxicity: Negative in Ames test, indicating low mutagenic risk.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Triazolopyridazine Derivatives
The chlorobenzyl derivative’s superior potency may stem from enhanced hydrophobic interactions with target proteins .
Future Directions and Challenges
Target Identification
-
Proteomic Profiling: Affinity chromatography and pull-down assays needed to identify binding partners .
-
Crystallographic Studies: X-ray diffraction of compound-protein complexes could elucidate binding modes.
Preclinical Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume